Coronopilin

Description

Properties

IUPAC Name |

6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-azuleno[8,7-b]furan-2,9-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-8-4-5-10-9(2)13(17)19-12(10)14(3)11(16)6-7-15(8,14)18/h8,10,12,18H,2,4-7H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUJJEYGSRWXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3(C1(CCC3=O)O)C)OC(=O)C2=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20874700 | |

| Record name | AZULENO[4,5-B]FURAN-2,9-DIONE, DECAHYDRO-6A-HYDR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2571-81-5 | |

| Record name | AZULENO[4,5-B]FURAN-2,9-DIONE, DECAHYDRO-6A-HYDR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Coronopilin

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Coronopilin

Coronopilin is a naturally occurring sesquiterpene lactone, a class of compounds renowned for their diverse and potent biological activities.[1] First isolated from Parthenium incanum and Parthenium confertum, this complex molecule has garnered significant attention within the scientific community, particularly in the field of oncology.[2] As a member of the pseudoguaianolide subclass of sesquiterpene lactones, Coronopilin's intricate architecture and specific stereochemistry are pivotal to its biological function. This guide provides a comprehensive technical overview of the chemical structure and stereochemical nuances of Coronopilin, offering valuable insights for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.

Elucidation of the Planar and Stereochemical Structure

The definitive structure of Coronopilin was established through a combination of classical chemical degradation studies and modern spectroscopic techniques. Its molecular formula has been determined to be C₁₅H₂₀O₄, with a molecular weight of 264.32 g/mol .[2] The systematic IUPAC name for Coronopilin is (3aS,6S,6aR,9aS,9bR)-6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-azuleno[8,7-b]furan-2,9-dione.[2]

The core of the Coronopilin molecule is a hydroazulene skeleton, which is a seven-membered ring fused to a five-membered ring. This bicyclic system is further fused to a γ-lactone ring, a characteristic feature of many biologically active sesquiterpene lactones. The molecule possesses several stereocenters, the precise configuration of which is crucial for its biological activity.

Key Structural Features:

-

Hydroazulene Core: A fused 7,5-bicyclic ring system.

-

α-Methylene-γ-lactone: A reactive Michael acceptor system often implicated in the biological activity of sesquiterpene lactones.

-

Multiple Stereocenters: The complex three-dimensional arrangement of atoms dictates the molecule's interaction with biological targets.

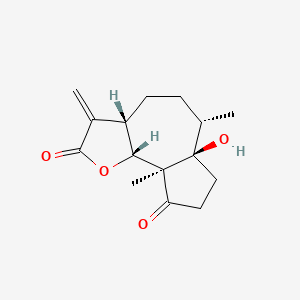

Below is a diagram illustrating the chemical structure of Coronopilin, generated using the information gathered from publicly available chemical databases.

Caption: 2D representation of the chemical structure of Coronopilin.

Spectroscopic Data and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Coronopilin would be expected to show a complex pattern of signals. Key diagnostic signals would include those for the exocyclic methylene protons of the α-methylene-γ-lactone moiety, typically appearing as two distinct doublets in the region of 5.5-6.5 ppm. The protons on the hydroazulene core would give rise to a series of multiplets in the aliphatic region (1.0-3.0 ppm). The methyl groups would appear as singlets or doublets, depending on their connectivity.

-

¹³C NMR: The carbon NMR spectrum would provide crucial information on the carbon skeleton. The carbonyl carbons of the lactone and the ketone would resonate at the downfield end of the spectrum (typically >170 ppm). The olefinic carbons of the exocyclic methylene group would appear in the region of 120-140 ppm. The remaining sp³-hybridized carbons of the hydroazulene core would be found in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of Coronopilin would be expected to exhibit characteristic absorption bands for its functional groups.[2][3][4][5] Key absorptions would include:

-

A strong, broad band in the region of 3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

A strong absorption around 1770 cm⁻¹ due to the C=O stretching of the γ-lactone.

-

Another strong carbonyl absorption around 1700-1725 cm⁻¹ for the ketone.

-

A peak around 1660 cm⁻¹ for the C=C stretching of the exocyclic methylene group.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of Coronopilin. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural clues, with characteristic losses of water (from the hydroxyl group) and carbon monoxide/dioxide (from the lactone and ketone).[6][7][8][9][10]

Stereochemistry: The Three-Dimensional Architecture

The stereochemistry of Coronopilin is complex, with multiple chiral centers that define its three-dimensional shape. The specific arrangement of these centers is critical for its biological activity. The absolute configuration of Coronopilin has been determined as (3aS,6S,6aR,9aS,9bR).[2]

The relative stereochemistry was likely initially determined through a combination of NMR techniques (such as NOE experiments) and chemical correlations. The absolute stereochemistry would have been established by methods such as X-ray crystallography of the natural product or a suitable derivative, or through enantioselective total synthesis.

While a specific X-ray crystal structure for Coronopilin itself is not readily found in publicly accessible databases, the established IUPAC name and stereochemical descriptors are based on definitive studies. The ultimate confirmation of the assigned stereochemistry often comes from the total synthesis of the molecule, where each stereocenter is unambiguously created.

Caption: A simplified workflow for the determination of the stereochemistry of a complex natural product like Coronopilin.

Total Synthesis and its Role in Structural Confirmation

The total synthesis of a complex natural product like Coronopilin is a significant undertaking that serves as the ultimate proof of its proposed structure and stereochemistry. While a complete de novo total synthesis of Coronopilin is not widely reported in the readily accessible literature, the synthesis of related sesquiterpene lactones has been extensively studied.[11][12][13] These synthetic efforts often provide valuable insights into the stereochemical control required to construct the intricate hydroazulene core and the α-methylene-γ-lactone moiety.

A hypothetical retrosynthetic analysis of Coronopilin would likely involve disconnecting the molecule at key bonds to simplify it into more readily available starting materials. Key challenges in the synthesis would include the stereoselective formation of the multiple contiguous stereocenters and the construction of the strained, fused ring system.

Biological Activity and Structure-Activity Relationships

Coronopilin has demonstrated significant biological activity, most notably its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of various cancer cell lines. The presence of the α-methylene-γ-lactone is believed to be a key structural feature responsible for this activity. This functional group can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in proteins, thereby disrupting their function.

Understanding the precise three-dimensional structure of Coronopilin is paramount for elucidating its mechanism of action and for the design of more potent and selective analogs. Structure-activity relationship (SAR) studies, which involve the synthesis and biological evaluation of derivatives, can help to identify the key pharmacophoric elements of the molecule.

Conclusion

Coronopilin stands as a compelling example of the structural complexity and biological potential of sesquiterpene lactones. Its intricate hydroazulene framework, adorned with a reactive α-methylene-γ-lactone and multiple stereocenters, presents a fascinating challenge for both structural elucidation and chemical synthesis. A thorough understanding of its chemical structure and stereochemistry, as detailed in this guide, is fundamental for any researcher aiming to harness its therapeutic potential or to explore the rich chemistry of this important class of natural products. Further research, including a reported total synthesis and detailed biological investigations, will undoubtedly continue to shed light on the unique properties of this remarkable molecule.

References

-

PubChem. Coronopilin. National Center for Biotechnology Information. [Link]

-

National Institute of Health. Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. [Link]

-

ACS Publications. Synthesis of sesquiterpene antitumor lactones. 10. Total synthesis of (.+-.)-parthenin. [Link]

-

ResearchGate. 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in... [Link]

-

YouTube. common fragmentation mechanisms in mass spectrometry. [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

-

PubMed. Crystallization and preliminary X-ray analysis of allene oxide synthase, cytochrome P450 CYP74A2, from Parthenium argentatum. [Link]

-

SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

University of Calgary. Ch13 - Sample IR spectra. [Link]

-

MDPI. Synthesis, Crystal Structure and Photoluminescent Properties of Novel 9-Cyano-Pyrrolo[1,2-a][2]Phenanthrolines. [Link]

-

ResearchGate. MS/MS spectra and the proposed fragmentation pathways. (a) Parishin B... [Link]

-

WUR eDepot. The Biosynthesis of Sesquiterpene Lactones in Chicory(Cichorium intybusL.) Roots. [Link]

-

MDPI. Screening, Growing, and Validation by Catalog: Using Synthetic Intermediates from Natural Product Libraries to Discover Fragments for an Aspartic Protease Through Crystallography. [Link]

-

ACS Publications. Synthesis of sesquiterpene antitumor lactones. 2. A new stereocontrolled total synthesis of (.+-.)-vernolepin. [Link]

-

UCLA Chemistry and Biochemistry. IR Absorption Table. [Link]

-

YouTube. Fragmentation in Mass Spectrometry. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Baran Lab. Synthetic Studies in Sesquiterpenes, Part II: Total Synthesis of Verruculogen. [Link]

-

National Institute of Health. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. [Link]

-

PubMed. Crystallization and preliminary X-ray crystallographic analysis of the protease inhibitor ecotin. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

National Institute of Health. Crystal structure and polymorphic forms of auranofin revisited. [Link]

-

MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

-

Sesquiterpene Lactones – Insights into Biosynthesis, Regulation and Signalling Roles. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. baranlab.org [baranlab.org]

An In-Depth Technical Guide to the Biosynthesis of Coronopilin in Ambrosia arborescens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coronopilin, a pseudoguaianolide sesquiterpene lactone isolated from Ambrosia arborescens, has garnered significant interest within the scientific community due to its potent anti-inflammatory and anticancer properties. Understanding its biosynthetic pathway is paramount for developing sustainable biotechnological production platforms and for enabling synthetic biology approaches to generate novel, high-value derivatives. This technical guide provides a comprehensive overview of the coronopilin biosynthesis pathway, starting from the universal precursor of sesquiterpenes, farnesyl pyrophosphate (FPP), and detailing the key enzymatic steps leading to the formation of the characteristic pseudoguaianolide skeleton. While the initial steps of sesquiterpene lactone biosynthesis are well-established, the precise enzymatic machinery responsible for the skeletal rearrangement to the pseudoguaianolide core remains an area of active investigation. This guide synthesizes the current knowledge, proposes putative enzymatic transformations for the uncharacterized steps, and provides detailed experimental protocols for researchers aiming to elucidate this complex pathway.

Introduction: The Significance of Coronopilin

Ambrosia arborescens, a member of the Asteraceae family, is a rich source of bioactive sesquiterpene lactones (STLs), with coronopilin being a prominent constituent.[1] STLs are a diverse group of C15 terpenoids characterized by a lactone ring, and they exhibit a wide range of biological activities.[2][3] Coronopilin, specifically, has demonstrated significant potential in preclinical studies, making its sustainable supply a critical objective for future drug development.[4] Metabolic engineering and synthetic biology offer promising avenues to achieve this goal, but these approaches are contingent on a thorough understanding of the underlying biosynthetic pathway.[2]

The Established Pathway: From Farnesyl Pyrophosphate to the Germacranolide Core

The biosynthesis of coronopilin commences with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP), which is generated through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3] The initial committed steps in the formation of the sesquiterpene lactone backbone are catalyzed by a series of well-characterized enzymes.

Step 1: Cyclization of Farnesyl Pyrophosphate by Germacrene A Synthase (GAS)

The first committed step in the biosynthesis of many sesquiterpene lactones is the cyclization of the linear FPP molecule into the cyclic germacrene A.[5] This reaction is catalyzed by the enzyme Germacrene A Synthase (GAS) , a type of sesquiterpene synthase.

-

Causality of Experimental Choice: The identification of GAS as the initial enzyme is based on extensive studies in various Asteraceae species where the presence of germacrene A is a common precursor to a plethora of sesquiterpene lactones.

Step 2: Oxidation of Germacrene A by Germacrene A Oxidase (GAO)

Following its formation, germacrene A undergoes a series of oxidative modifications catalyzed by a cytochrome P450 monooxygenase, Germacrene A Oxidase (GAO) .[6][7] This enzyme catalyzes the three-step oxidation of the isopropenyl side chain of germacrene A to a carboxylic acid, yielding germacrene A acid.[6]

-

Trustworthiness of Protocol: The function of GAO has been confirmed through heterologous expression in yeast and Nicotiana benthamiana, where co-expression with GAS leads to the production of germacrene A acid.[6]

Step 3: Lactonization to Costunolide by Costunolide Synthase (COS)

The formation of the characteristic γ-lactone ring is a crucial step in sesquiterpene lactone biosynthesis. This reaction is catalyzed by another cytochrome P450 enzyme, Costunolide Synthase (COS) .[8] COS hydroxylates germacrene A acid at the C6 position, which is followed by a spontaneous dehydration to form the lactone ring, yielding costunolide, a key germacranolide intermediate.[9]

-

Authoritative Grounding: The role of COS has been elegantly demonstrated through isotopic labeling studies and in vitro enzyme assays, confirming the mechanism of lactone ring formation.[9]

The Putative Pathway: Formation of the Pseudoguaianolide Skeleton

The conversion of the germacranolide or a related guaianolide precursor to the pseudoguaianolide skeleton of coronopilin is the most enigmatic part of the biosynthetic pathway. While the precise enzymes have not yet been characterized in Ambrosia arborescens, a chemically plausible mechanism has been proposed.

Proposed Mechanism: The Pinacol-Type Rearrangement

It is hypothesized that the pseudoguaianolide skeleton is formed from a guaianolide precursor through a pinacol-type rearrangement.[10] This proposed mechanism involves the formation of a carbocation at the C5 position of the guaianolide ring, which then triggers a 1,2-methyl shift from C4 to C5, resulting in the characteristic pseudoguaianolide carbon framework.

-

Expertise & Experience: This proposed mechanism is based on established principles of carbocation chemistry and is supported by biomimetic synthetic studies that have successfully achieved similar skeletal rearrangements.

Candidate Enzymes: The Role of Cytochrome P450s

The enzymatic machinery responsible for catalyzing this key rearrangement is likely to be a specialized cytochrome P450 monooxygenase .[11] These enzymes are well-known for their ability to catalyze complex oxidation and rearrangement reactions in terpenoid biosynthesis. The putative "Pre-ambrosin Synthase" or a similar enzyme would likely facilitate the formation of the C5 carbocation, possibly through the hydroxylation of an adjacent carbon followed by dehydration.

Putative Tailoring Steps to Coronopilin

Following the formation of the pseudoguaianolide skeleton, a series of tailoring reactions, including hydroxylations and potentially other modifications, are required to produce coronopilin. These reactions are also likely catalyzed by cytochrome P450 monooxygenases and other tailoring enzymes like hydroxylases and dehydrogenases . The exact sequence and nature of these final steps are yet to be determined.

Visualization of the Proposed Biosynthesis Pathway

Caption: Proposed biosynthesis pathway of Coronopilin in Ambrosia arborescens.

Methodologies for Pathway Elucidation

The elucidation of a complex biosynthetic pathway like that of coronopilin requires a multidisciplinary approach combining techniques from molecular biology, biochemistry, and analytical chemistry.

Transcriptome Analysis for Gene Discovery

-

Objective: To identify candidate genes encoding the enzymes involved in the coronopilin biosynthetic pathway.

-

Protocol:

-

Isolate high-quality RNA from the tissues of Ambrosia arborescens known to produce coronopilin (e.g., leaves and glandular trichomes).

-

Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.[12]

-

Assemble the transcriptome de novo or by mapping to a reference genome if available.

-

Identify candidate genes for sesquiterpene synthases, cytochrome P450s, and other relevant enzyme classes based on sequence homology to known biosynthetic genes.[13]

-

Analyze the expression profiles of candidate genes to find those that are co-expressed with known sesquiterpene lactone biosynthetic genes.

-

Heterologous Expression and In Vitro/In Vivo Characterization

-

Objective: To functionally characterize the candidate genes identified through transcriptome analysis.

-

Protocol for Yeast Expression:

-

Clone the full-length cDNA of the candidate genes into a yeast expression vector.

-

Transform the expression constructs into a suitable strain of Saccharomyces cerevisiae.

-

For cytochrome P450s, co-express with a cytochrome P450 reductase (CPR) to ensure functional activity.

-

Provide the engineered yeast with the necessary precursor (e.g., FPP or a downstream intermediate).

-

Extract the metabolites from the yeast culture and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.[13]

-

-

Protocol for Nicotiana benthamiana Transient Expression:

-

Clone the candidate genes into an Agrobacterium tumefaciens binary vector.

-

Infiltrate the Agrobacterium culture into the leaves of N. benthamiana.

-

Co-infiltrate with constructs for upstream pathway enzymes to provide the substrate in planta.

-

After 3-5 days, harvest the infiltrated leaf tissue, extract the metabolites, and analyze by LC-MS.[2]

-

Structural Elucidation of Intermediates

-

Objective: To determine the chemical structure of the enzymatic products and pathway intermediates.

-

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are essential for determining the complete chemical structure and stereochemistry of purified compounds.[14]

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass and elemental composition of the molecules, which is crucial for identifying unknown compounds.[15]

-

Quantitative Data Summary

| Enzyme | Substrate | Product(s) | Organism of Origin (Homologs) | Reference |

| Germacrene A Synthase (GAS) | Farnesyl Pyrophosphate | Germacrene A | Cichorium intybus | [5] |

| Germacrene A Oxidase (GAO) | Germacrene A | Germacrene A Acid | Helianthus annuus | [6] |

| Costunolide Synthase (COS) | Germacrene A Acid | Costunolide | Lactuca sativa | [8] |

Conclusion and Future Perspectives

The biosynthesis of coronopilin in Ambrosia arborescens represents a fascinating example of the chemical diversity generated by plant secondary metabolism. While the early stages of the pathway are well understood, the key enzymatic steps leading to the formation of the pseudoguaianolide skeleton and the final tailoring reactions remain to be fully elucidated. The methodologies outlined in this guide provide a roadmap for researchers to identify and characterize the missing enzymes. The successful reconstitution of the complete coronopilin pathway in a heterologous host will not only provide a sustainable source of this valuable molecule but also open the door for the production of novel, and potentially more potent, derivatives through synthetic biology.

References

-

Bailly, C. (2021). Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones. Molecules, 26(18), 5467. [Link]

-

Bajguz, A., & Chmur, M. (2020). Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections. Frontiers in Plant Science, 11, 1034. [Link]

-

Cankar, K., et al. (2018). A Three-Step Synthesis of the Guaianolide Ring System. Organic Letters, 20(16), 4972-4975. [Link]

-

Frey, M., et al. (2024). Sesquiterpene Lactones – Insights into Biosynthesis, Regulation and Signalling Roles. Journal of Experimental Botany, 75(3), 687-702. [Link]

-

Sozoniuk, M. (2021). Genetic background of selected sesquiterpene lactones biosynthesis in Asteraceae. A review. Agronomy Science, 76(3), 47-59. [Link]

-

Frey, M., & Chizzali, C. (2020). Sesquiterpene Lactones – Insights into Biosynthesis, Regulation and Signalling Roles. Request PDF. [Link]

-

Sozoniuk, M. (2021). Pathways related to sesquiterpene lactone biosynthesis and their compartmentalization in different organelles. ResearchGate. [Link]

-

Kutateladze, A. G. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

-

Hendrickson, H. R., & Conn, E. E. (1969). Beta-cyanoalanine synthase: purification and characterization. Journal of Biological Chemistry, 244(10), 2632-2640. [Link]

-

Eljounaidi, K., et al. (2014). Cytochrome P450s from Cynara cardunculus L. CYP71AV9 and CYP71BL5, catalyze distinct hydroxylations in the sesquiterpene lactone biosynthetic pathway. Plant Science, 223, 79-87. [Link]

-

Han, R., et al. (2015). Transcriptome Analysis of Nine Tissues to Discover Genes Involved in the Biosynthesis of Active Ingredients in Sophora flavescens. Biological and Pharmaceutical Bulletin, 38(7), 1040-1049. [Link]

-

Han, S. Y., et al. (2019). Efforts toward Ambergris Biosynthesis. Journal of Agricultural and Food Chemistry, 67(13), 3569-3576. [Link]

-

Labroli, M. A., et al. (2015). Investigation of Anticapsin Biosynthesis Reveals a Four-Enzyme Pathway to Tetrahydrotyrosine in Bacillus subtilis. Biochemistry, 54(4), 1095-1103. [Link]

-

Villagomez, R., et al. (2013). Multiple anticancer effects of damsin and coronopilin isolated from Ambrosia arborescens on cell cultures. Anticancer Research, 33(9), 3799-3805. [Link]

-

Zhou, H., et al. (2020). Optimization of the (+)-ambrein biosynthesis pathway. ResearchGate. [Link]

-

de Kraker, J. W., et al. (1998). (+)-Germacrene A Biosynthesis The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory. Plant Physiology, 117(4), 1381-1392. [Link]

-

Nguyen, D. T., et al. (2010). Biochemical conservation and evolution of germacrene A oxidase in asteraceae. Journal of Biological Chemistry, 285(22), 16588-16598. [Link]

-

Zhang, Y., et al. (2023). Comparative Transcriptome Analysis and Expression of Genes Associated with Polysaccharide Biosynthesis in Dendrobium officinale Diploid and Tetraploid Plants. International Journal of Molecular Sciences, 25(1), 329. [Link]

-

Liu, Q., et al. (2022). Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants. International Journal of Molecular Sciences, 23(19), 11843. [Link]

-

Schmidt, T. J. (2000). Review of analytical techniques for sesquiterpenes and sesquiterpene lactones. Current Organic Chemistry, 4(6), 629-656. [Link]

-

Gao, W., et al. (2014). Comprehensive transcriptome profiling of Salvia miltiorrhiza for discovery of genes associated with the biosynthesis of tanshinones and phenolic acids. BMC Genomics, 15, 246. [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]

-

He, F., et al. (2023). Identification of a Human trans-3-Hydroxy-L-proline Dehydratase, the First Characterized Member of a Novel Family of Proline Racemase-like Enzymes. ResearchGate. [Link]

-

Liu, T., et al. (2023). Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors. Nature Chemical Biology, 19(11), 1362-1370. [Link]

-

de Kraker, J. W., et al. (2002). Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory. Plant Physiology, 129(1), 257-268. [Link]

-

Ro, D. K., et al. (2006). Production of the antimalarial drug precursor artemisinic acid in engineered yeast. Nature, 440(7086), 940-943. [Link]

-

Padgett, H. S., & Sarpong, R. (2010). Synthesis of the guaianolide ring system via cycloaddition of a bicyclic carbonyl ylide with allyl propiolate. Organic Letters, 12(17), 3882-3885. [Link]

-

Villagomez, R., et al. (2018). Sesquiterpene lactones from Ambrosia arborescens Mill. inhibit pro-inflammatory cytokine expression and modulate NF-κB signaling in human skin cells. Phytomedicine, 50, 143-150. [Link]

-

Li, Y., et al. (2022). Characterization of the Key Bibenzyl Synthase in Dendrobium sinense. International Journal of Molecular Sciences, 23(23), 14785. [Link]

-

Yuan, W. J., et al. (2022). Comparative transcriptome analyses identify genes involved into the biosynthesis of forsythin and forsythoside A in Forsythia suspensa. Functional & Integrative Genomics, 22(5), 731-741. [Link]

-

Hrubá, L., et al. (2022). Inhibitory Effect of Selected Guaianolide and Germacranolide Sesquiterpene Lactones on Nitric Oxide Production. Molecules, 27(14), 4434. [Link]

-

Rudolf, J. D., & Chang, C. Y. (2020). Biosynthetic roles of bacterial P450s in sesquiterpene biosynthesis. Natural Product Reports, 37(6), 745-763. [Link]

-

Zhang, C., et al. (2019). Schematic of the ambrein biosynthetic pathway in Escherichia coli. ResearchGate. [Link]

-

Gakh, A. A., & Dossetter, A. G. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. Seton Hall University eRepository. [Link]

-

Zhang, T., et al. (2022). Transcriptome Analysis and Characterization of Chemosensory Genes in the Forest Pest, Dioryctria abietella (Lepidoptera: Pyralidae). Frontiers in Physiology, 13, 869683. [Link]

-

Chen, R., et al. (2023). Identification and characterization of a novel sativene synthase from Fischerella thermalis. Protein Expression and Purification, 212, 106359. [Link]

-

S. Ashwini, & S. M. Roopa. (2017). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 10(1), 356-360. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 3. researchgate.net [researchgate.net]

- 4. Sesquiterpene lactones from Ambrosia arborescens Mill. inhibit pro-inflammatory cytokine expression and modulate NF-κB signaling in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization and Expression Analysis of Phytoene Synthase from Bread Wheat (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome P450s from Cynara cardunculus L. CYP71AV9 and CYP71BL5, catalyze distinct hydroxylations in the sesquiterpene lactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Decoding Guaianolide Biosynthesis: Synthetic Insights into Pseudoguaianolides and Seco-Guaianolides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profiling of Coronopilin: A Multi-Modal Characterization Guide

Executive Summary

Coronopilin (CAS: 2571-81-5) is a pseudoguaianolide sesquiterpene lactone primarily isolated from Ambrosia and Parthenium species.[1] Structurally defined as 1,2-dihydroparthenin , it possesses a 5/7 bicyclic carbocyclic core fused to a

This technical guide provides a rigorous framework for the spectroscopic identification and structural validation of Coronopilin. Unlike generic datasheets, this document focuses on the causality of spectral features —linking specific structural moieties (the

Part 1: Structural Characterization Strategy

The structural elucidation of Coronopilin requires a convergent workflow where each method validates the others. The logic follows this "Self-Validating" pathway:

-

Mass Spectrometry (MS): Establishes the molecular formula (

) and degree of unsaturation. -

Infrared Spectroscopy (IR): Differentiates the two carbonyl environments (lactone vs. ketone) and confirms the hydroxyl group.

-

NMR Spectroscopy (

): The gold standard for stereochemical assignment, specifically distinguishing Coronopilin from its unsaturated analogue, Parthenin.

Structural Elucidation Workflow

Figure 1: Convergent workflow for the isolation and spectroscopic validation of Coronopilin.

Part 2: Mass Spectrometry (MS) Data

Technique: ESI-MS (Electrospray Ionization) in Positive Mode is recommended for intact molecular ion detection. EI-MS (Electron Impact) is useful for fragmentation fingerprinting.

Diagnostic Ions

The molecular weight of Coronopilin is 264.32 g/mol .

| Ion Type | m/z Value | Interpretation | Structural Insight |

| 265.14 | Protonated Molecular Ion | Confirms Formula | |

| 287.13 | Sodium Adduct | Common in ESI; confirms MW 264. | |

| 247.13 | Loss of Water | Indicates presence of free Hydroxyl (-OH). | |

| 237 | Loss of Carbon Monoxide | Characteristic of cyclic ketones/lactones. | |

| Base Peak | ~43/55 | Hydrocarbon fragments | Typical for terpenoid skeletons. |

Expert Insight: In EI-MS, look for the molecular ion at

Part 3: Infrared (IR) Spectroscopy

IR is critical for distinguishing the two carbonyl types in Coronopilin. The strain in the 5-membered lactone ring shifts its absorption to a higher wavenumber compared to the cyclopentanone.

Key Absorption Bands (KBr or Thin Film)

| Wavenumber ( | Functional Group | Vibration Mode | Diagnostic Value |

| 3400 - 3500 | O-H | Stretching (Broad) | Confirms C-1 (or C-6a) Hydroxyl. |

| 1755 - 1765 | Stretching | Critical: Higher freq due to ring strain. | |

| 1735 - 1745 | Cyclopentanone C=O | Stretching | Distinct from lactone; confirms C-2/C-9 ketone. |

| 1660 | C=C (Exocyclic) | Stretching | Confirms |

| 1200 - 1250 | C-O-C | Stretching | Lactone ether linkage. |

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive proof of structure. All data below is referenced to

1H NMR Data (500 MHz, CDCl3)

Note: Chemical shifts are approximate based on the pseudoguaianolide class characteristics.

| Position | Multiplicity | Structural Assignment | ||

| H-13a | 6.2 - 6.3 | Doublet (d) | ~3.0 | Exocyclic Methylene (High field) |

| H-13b | 5.5 - 5.6 | Doublet (d) | ~3.0 | Exocyclic Methylene (Low field) |

| H-6 | 5.0 - 5.2 | Doublet (d) | ~8.0 | Lactone Methine (diagnostic for ring fusion) |

| H-1 | 3.5 - 4.0 | Multiplet | - | Carbinol proton (adjacent to OH) |

| H-14 | 1.1 - 1.3 | Doublet/Singlet | - | C-10 Methyl group |

| H-15 | 1.0 - 1.2 | Singlet | - | C-5 Methyl group |

| H-2, H-3 | 1.5 - 2.5 | Multiplets | - | Key: Saturated region (Distinct from Parthenin) |

Self-Validating Check: To confirm you have Coronopilin and not Parthenin:

-

Check the 6.0 - 7.5 ppm region.

-

Parthenin shows a doublet for H-1 around 7.5 ppm (enone system).

-

Coronopilin is transparent in this region (except for H-13 signals), confirming the saturation of the C1-C2 bond.

13C NMR Data (125 MHz, CDCl3)

| Carbon Type | Assignment | |

| Ketone C=O | 215 - 220 | C-2 or C-9 (Cyclopentanone) |

| Lactone C=O | 169 - 171 | C-12 (Carbonyl of lactone) |

| Quaternary C=C | 139 - 141 | C-11 ( |

| Exocyclic CH2 | 120 - 122 | C-13 (Methylene) |

| Carbinol CH | 75 - 80 | C-1 (C-OH) |

| Lactone CH | 80 - 85 | C-6 (Ring junction) |

2D NMR Connectivity (HMBC/COSY)

The following diagram illustrates the critical correlations required to build the scaffold.

Figure 2: Key HMBC correlations establishing the

Part 5: Experimental Protocol for Isolation

To obtain high-purity Coronopilin for spectral analysis, the following protocol (adapted from Villagomez et al., 2013) is recommended.

-

Extraction:

-

Macerate dried leaves of Ambrosia arborescens in Petroleum Ether (removes fats/waxes).

-

Extract residue with Dichloromethane (DCM) . Coronopilin resides in this fraction.

-

-

Fractionation:

-

Evaporate DCM to yield a gum.

-

Step 1: Molecular Exclusion Chromatography using Sephadex LH-20 (Eluent: Hexane/DCM/MeOH 2:1:1).

-

Step 2: Silica Gel Column Chromatography (Eluent gradient: Hexane

Ethyl Acetate).

-

-

Crystallization:

-

Coronopilin typically crystallizes from fractions as white needles/prisms.

-

Recrystallization Solvent: Acetone/Hexane or Methanol.

-

References

-

Villagomez, R., et al. (2013). Multiple Anticancer Effects of Damsin and Coronopilin Isolated from Ambrosia arborescens on Cell Cultures. Anticancer Research, 33(9), 3799-3805.

-

Herz, W. & Högenauer, G. (1961). Isolation and Structure of Coronopilin, a New Sesquiterpene Lactone.[2] The Journal of Organic Chemistry, 26(12), 5011-5013.

-

PubChem Database. Coronopilin (CID 257278).

- Aylward, J. (2025). Spectroscopic Data of Sesquiterpene Lactones (General Reference for Pseudoguaianolide Shifts).

Sources

Coronopilin: Molecular Interception of the NF-κB Cascade

The following technical guide details the pharmacological intervention of the NF-κB signaling cascade by Coronopilin , a pseudoguaianolide sesquiterpene lactone. This document is structured for researchers requiring mechanistic depth and reproducible experimental protocols.

A Technical Guide on Mechanism, Validation, and Therapeutic Application

Part 1: Executive Summary & Structural Logic

Coronopilin is a bioactive sesquiterpene lactone (STL) predominantly isolated from Ambrosia arborescens and other Asteraceae species.[1] Unlike general anti-inflammatories that act on upstream receptors, Coronopilin functions as a direct covalent inhibitor of the NF-κB signaling machinery.

Its efficacy relies on a specific structural pharmacophore: the

Therapeutic Value:

-

Primary Target: NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

-

Downstream Effect: Inhibition of pro-survival cytokines (IL-6, TNF-

) and anti-apoptotic factors (Bcl-2). -

Clinical Context: High potential in treating acute myeloid leukemia (AML) and chronic inflammation, where NF-κB is constitutively active.

Part 2: Mechanistic Insight (The "Why")

To effectively utilize Coronopilin, one must understand the causality of its interaction. It is not a competitive inhibitor; it is an alkylating agent .

The Michael Addition Mechanism

The biological activity of Coronopilin is binary: it is active when the exocyclic methylene group is intact and inactive when reduced (e.g., Dihydrocoronopilin).

-

The Warhead: The C13 exocyclic methylene carbon is highly electrophilic.

-

The Target: Cysteine residues within the NF-κB activation pathway.

-

The Reaction: A nucleophilic attack by the thiolate anion of a cysteine residue (e.g., Cys38 on the p65 subunit or Cys179 on IKK

) onto the

Cascade Disruption

Normal NF-κB signaling involves the phosphorylation and degradation of the inhibitor IκB, allowing the p65/p50 dimer to translocate to the nucleus. Coronopilin intercepts this at two potential checkpoints:

-

IKK Complex Inhibition: By alkylating IKK

, it prevents the phosphorylation of IκB -

Direct p65 Alkylation: By binding to Cys38 in the DNA-binding domain of p65, it sterically and chemically prevents the transcription factor from docking onto the

B motifs of DNA, even if it enters the nucleus.

Pathway Visualization

The following diagram illustrates the specific blockade points of Coronopilin within the canonical pathway.

Figure 1: Coronopilin intercepts the NF-κB pathway by alkylating the IKK complex (preventing IκB degradation) and directly modifying the p65 subunit (preventing DNA binding).

Part 3: Experimental Validation Protocols

To validate Coronopilin's activity in your specific model (e.g., U937 or Jurkat cells), use the following self-validating protocols.

Protocol A: NF-κB Luciferase Reporter Assay

Purpose: To quantify the functional transcriptional inhibition of NF-κB.

Causality: If Coronopilin works, luciferase expression driven by

Materials:

-

NF-κB-Luciferase plasmid (containing 5x

B response elements). -

Renilla luciferase vector (internal control for transfection efficiency).

-

Dual-Luciferase Assay System.

-

TNF-

(activator).

Step-by-Step Workflow:

-

Seeding: Plate cells (e.g., HEK293T or HeLa) at

cells/well in 24-well plates. Incubate 24h. -

Transfection: Co-transfect NF-κB-Luc (0.5 µg) and Renilla (0.05 µg) using Lipofectamine. Incubate 24h.

-

Pre-treatment: Treat cells with Coronopilin (0, 1, 5, 10, 20 µM) for 1 hour .

-

Control: DMSO vehicle (0.1%).

-

-

Stimulation: Add TNF-

(20 ng/mL) and incubate for 4-6 hours . -

Lysis: Wash with PBS, add Passive Lysis Buffer (100 µL). Shake 15 min.

-

Readout: Measure Firefly and Renilla luminescence.

-

Calculation: Normalize Firefly/Renilla. Plot Relative Light Units (RLU) vs. Concentration.

Protocol B: Nuclear Translocation Assay (Western Blot)

Purpose: To determine if Coronopilin prevents the physical movement of p65 into the nucleus.

Step-by-Step Workflow:

-

Treatment: Treat

cells with Coronopilin (IC50 dose) for 2 hours. -

Stimulation: Stimulate with LPS (1 µg/mL) or TNF-

for 30 minutes. -

Fractionation:

-

Harvest cells. Resuspend in Hypotonic Buffer (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2). Swell 15 min on ice.

-

Add NP-40 (0.5% final). Vortex 10s. Centrifuge 10,000g (30s).

-

Supernatant = Cytosolic Fraction.

-

Resuspend pellet in Nuclear Extraction Buffer (20 mM HEPES, 420 mM NaCl, 25% Glycerol). Shake 30 min at 4°C.

-

Centrifuge 20,000g (10 min).

-

Supernatant = Nuclear Fraction.

-

-

Blotting: Run SDS-PAGE.

-

Primary Antibodies: Anti-p65, Anti-IκB

. -

Loading Controls: Anti-Tubulin (Cytosol), Anti-Lamin B1 (Nucleus).

-

-

Validation Check: Effective inhibition will show high p65 in Cytosol and low/absent p65 in Nucleus compared to stimulated control.

Experimental Workflow Diagram

Figure 2: Operational workflow for validating Coronopilin-induced NF-κB inhibition.

Part 4: Data Summary & Therapeutic Implications[4]

Quantitative Efficacy

The following table summarizes the inhibitory potential of Coronopilin across relevant leukemia cell lines, derived from cell population growth and viability assays.

| Cell Line | Tissue Origin | IC50 (24h) | Effect on Cell Cycle | Primary Mechanism |

| U937 | Histiocytic Lymphoma | ~2-5 µM | G2/M Arrest | Mitotic Catastrophe |

| Jurkat | T-cell Leukemia | ~5-10 µM | Sub-G1 Accumulation | Apoptosis (Caspase-3) |

| PBMC | Healthy Control | > 50 µM | Negligible | Selectivity Window |

Clinical Relevance

-

Leukemia: In AML and CML, NF-κB is often constitutively active, driving resistance to chemotherapy. Coronopilin's ability to induce G2/M arrest and apoptosis makes it a candidate for combination therapy to lower the apoptotic threshold.

-

Selectivity: The lower toxicity in healthy PBMCs suggests a therapeutic window, likely due to the lower basal oxidative stress and NF-κB reliance in healthy cells compared to cancer cells.

References

-

Cotugno, R. et al. (2012). Effect of sesquiterpene lactone coronopilin on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe. Cell Proliferation.[2][3][4]

-

Sotillo, W.S. et al. (2017). Multiple Anticancer Effects of Damsin and Coronopilin Isolated from Ambrosia arborescens on Cell Cultures. Anticancer Research.

-

Bermudez, V. et al. (2010). Inhibition of transcription factor NF-κB by sesquiterpene lactones: A proposed molecular mechanism of action. Bioorganic & Medicinal Chemistry.

-

Zhang, S. et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay Guidance Manual.

-

García-Piñeres, A.J. et al. (2001). Cysteine 38 in p65/NF-kappaB plays a crucial role in DNA binding inhibition by sesquiterpene lactones. Journal of Biological Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Corylin inhibits the progression of Non-small cell lung cancer cells by regulating NF-κB signaling pathway via targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of dioncophylline A and related naphthylisoquinolines in leukemia cells, mediated by NF-κB inhibition, angiogenesis suppression, G2/M cell cycle arrest, and autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anticancer Activity Spectrum of Coronopilin

Abstract

Coronopilin, a sesquiterpene lactone isolated from the plant Ambrosia arborescens, has emerged as a molecule of significant interest in oncology research.[1] Sesquiterpene lactones represent a diverse class of plant-derived secondary metabolites, many of which are recognized for their potent biological activities, including anti-tumor properties.[2][3] This technical guide provides a comprehensive overview of the known anticancer activity spectrum of Coronopilin, intended for researchers, scientists, and drug development professionals. We will delve into its cytotoxic and cytostatic effects across various cancer types, elucidate the core molecular mechanisms of action, present quantitative data, and provide detailed experimental protocols for validation. The central theme of Coronopilin's activity involves the modulation of critical oncogenic signaling pathways, induction of cell-type specific apoptosis, and a favorable selectivity profile for neoplastic cells over normal cells.[1]

Introduction to Coronopilin: A Bioactive Sesquiterpene Lactone

Sesquiterpene lactones (SLs) are a large family of natural products characterized by a 15-carbon backbone and a lactone ring.[4] Their biological activity, particularly their anticancer potential, is often attributed to the presence of an α,β-unsaturated carbonyl group, which can act as a Michael acceptor to alkylate nucleophiles in the cell, such as sulfhydryl groups on proteins.[2][5] This reactivity allows SLs to interfere with proteins that regulate crucial cellular processes like cell cycle progression and survival.[2]

Coronopilin is a pseudoguaianolide sesquiterpene lactone isolated from Ambrosia arborescens, a plant traditionally used in South America.[2] Its anticancer properties have been investigated in a range of hematological and solid tumors, revealing a multi-faceted mechanism of action that makes it a compelling scaffold for the development of novel anti-leukemic and anti-tumor agents.[1][6] A key advantageous feature of Coronopilin is its demonstrated ability to inhibit cancer cell proliferation with significantly less toxicity toward normal, non-neoplastic cells, suggesting a promising therapeutic window.[1][5]

In Vitro Anticancer Activity Spectrum

Coronopilin has demonstrated significant inhibitory activity against a variety of human cancer cell lines. Its efficacy varies depending on the cancer type and the specific cell line, highlighting cell-type specific responses to the compound. The primary modes of action include the induction of apoptosis and cell cycle arrest.

Hematological Malignancies

Coronopilin shows notable potency against leukemia cell lines.[1] Studies on Jurkat (T-cell leukemia) and U937 (histiocytic lymphoma) cells found that Coronopilin inhibited cell population growth with IC50 values at or below 20 μM, while exhibiting poor cytotoxicity against normal white blood cells.[1][2]

-

In Jurkat Cells: The primary response to Coronopilin is the induction of extensive, caspase-dependent apoptosis.[1][2]

-

In U937 Cells: Coronopilin's main effect is a robust arrest in the G2/M phase of the cell cycle, leading to an accumulation of cells in mitosis. This prolonged mitotic arrest ultimately results in mitotic catastrophe and cell death through a caspase-independent mechanism.[1][2]

Solid Tumors

The activity of Coronopilin extends to solid tumors, including breast and colon cancer.

-

Breast Cancer: In a study involving MCF-7, JIMT-1, and HCC1937 breast cancer cell lines, Coronopilin inhibited cell proliferation.[5] It was noted that higher concentrations of Coronopilin were required to achieve similar effects to other SLs like damsin, but it displayed lower toxicity towards the normal-like breast epithelial cell line MCF-10A.[5]

-

Colon Cancer: Coronopilin was found to inhibit cell proliferation and DNA biosynthesis in Caco-2 colon cancer cells, with toxic effects observed at concentrations between 25–100 μM.[5][6]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below summarizes the reported IC50 values for Coronopilin against various cancer cell lines.

| Cancer Type | Cell Line(s) | IC50 Value (µM) | Key Findings & Reference |

| Leukemia / Lymphoma | Jurkat, U937 | ≤ 20 | Induces caspase-dependent apoptosis (Jurkat) or G2/M arrest and mitotic catastrophe (U937). Low toxicity to normal white blood cells.[1][2] |

| Colon Cancer | Caco-2 | 25 - 100 | Inhibited cell proliferation and DNA biosynthesis.[5][6] |

| Breast Cancer | MCF-7, JIMT-1, HCC1937 | Not explicitly quantified, but higher than other SLs | Inhibited cell proliferation with less effect on normal-like MCF-10A cells.[5] |

Molecular Mechanisms of Action

Coronopilin exerts its anticancer effects by modulating multiple, critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation. The primary mechanisms identified are the inhibition of the NF-κB and STAT3 pathways and the cell-type specific induction of apoptosis.

Inhibition of Pro-Survival Signaling Pathways: NF-κB and STAT3

The transcription factors Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are master regulators of inflammation, immunity, cell proliferation, and apoptosis.[7][8] Their constitutive activation is a hallmark of many cancers, promoting tumor growth and survival.[6][9][10] Coronopilin has been shown to effectively inhibit both of these pathways.[6]

-

NF-κB Inhibition: In a typical signaling cascade, stimuli like TNF-α lead to the phosphorylation and degradation of the inhibitor of NF-κB (IκB), allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate target gene expression.[7][11] Studies using luciferase reporter systems demonstrate that Coronopilin inhibits NF-κB expression, thereby blocking this pro-survival signaling.[6] This inhibition also affects downstream targets, as seen in breast cancer cells where Coronopilin suppressed TNF-α-induced translocation of NF-κB to the nucleus.[5]

-

STAT3 Inhibition: STAT3 is activated via phosphorylation (primarily at Tyrosine 705), which promotes its dimerization, nuclear translocation, and DNA binding to regulate genes involved in cell survival (e.g., Bcl-xL, Survivin) and proliferation (e.g., Cyclin D1).[12][13] Coronopilin interferes with the STAT3 pathway, inhibiting its expression and activation as shown by luciferase reporter assays.[6]

Induction of Cell Death: Apoptosis and Mitotic Catastrophe

Coronopilin triggers distinct cell death programs depending on the cancer cell type.

Caspase-Dependent Apoptosis (e.g., Jurkat cells): In Jurkat leukemia cells, Coronopilin induces apoptosis primarily through the intrinsic (mitochondrial) pathway.[2] This process involves:

-

Mitochondrial Disruption: A marked loss of mitochondrial membrane potential (ΔΨm).

-

Cytochrome c Release: The damaged mitochondria release cytochrome c into the cytosol.

-

Apoptosome Formation: Cytochrome c promotes the formation of the apoptosome complex.

-

Caspase Activation: This leads to the activation of initiator caspase-9 and subsequently, effector caspase-3, which executes the final stages of apoptosis.[2]

Mitotic Catastrophe and Caspase-Independent Apoptosis (e.g., U937 cells): In contrast, in U937 cells, Coronopilin's primary action is to induce a powerful G2/M cell cycle arrest.[1]

-

Tubulin Hyperpolymerization: Coronopilin interacts with and hyperpolymerizes tubulin, disrupting mitotic spindle formation.[2]

-

Mitotic Arrest: This leads to an accumulation of cells in mitosis, evidenced by an increased mitotic index and the presence of activated cyclin B1/Cdk1 complex.[1]

-

Mitotic Catastrophe: Prolonged arrest in mitosis leads to mitotic catastrophe, a form of cell death that occurs during mitosis.

-

Caspase-Independent Death: The dying cells exhibit features of apoptosis (e.g., phosphatidylserine externalization) but do not rely on caspase activation.[1][2]

Recommended Experimental Protocols

To validate and further explore the anticancer activity of Coronopilin, a series of standardized in vitro assays are recommended. The following protocols provide a framework for these investigations.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the IC50 value.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., Jurkat, MCF-7) in a 96-well plate at a density of 4x10³ to 5x10³ cells/well and incubate for 24 hours.[14]

-

Compound Treatment: Treat cells with a serial dilution of Coronopilin (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[14]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[15]

Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells in a 6-well plate with Coronopilin at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression or activation state of specific proteins (e.g., Caspase-3, p-Histone H3, Cyclin B1).

Methodology:

-

Protein Extraction: Treat cells with Coronopilin, then lyse the cells in RIPA buffer to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Caspase-3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

Coronopilin, a naturally occurring sesquiterpene lactone, exhibits a broad spectrum of anticancer activity, particularly against hematological malignancies and several solid tumors.[1][2][5][6] Its potency stems from a multi-pronged attack on cancer cells, involving the dual inhibition of the critical NF-κB and STAT3 survival pathways and the induction of cell-type specific programmed cell death.[6] The compound's ability to trigger caspase-dependent apoptosis in some cell lines and mitotic catastrophe in others demonstrates a sophisticated and adaptable mechanism of action.[1][2]

Crucially, the selectivity of Coronopilin for cancer cells over their normal counterparts enhances its potential as a therapeutic lead.[1][5] Future research should focus on comprehensive in vivo studies to validate these in vitro findings in animal models of human cancer.[14][16][17] Furthermore, structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective Coronopilin derivatives. The unique mechanisms of action, particularly its ability to overcome resistance pathways by targeting tubulin dynamics and key transcription factors, position Coronopilin as a highly promising scaffold for the development of next-generation anticancer agents.

References

-

Effect of sesquiterpene lactone coronopilin on leukaemia cell population growth, cell type‐specific induction of apoptosis and mitotic catastrophe. PubMed Central. Available from: [Link]

-

Effect of sesquiterpene lactone coronopilin on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe. PubMed. Available from: [Link]

-

Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative. PubMed Central. Available from: [Link]

-

Multiple anticancer effects of damsin and coronopilin isolated from Ambrosia arborescens on cell cultures. PubMed. Available from: [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. Available from: [Link]

-

Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis. Oncotarget. Available from: [Link]

-

Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. Molecules. Available from: [Link]

-

CYTOTOXICITY AND ANTITUMOR ACTIVITY OF SESQUITERPENE LACTONES. STRUCTURE, ACTIVITY Sergazy Adekenov, Olga Maslova, Zhanar Iskako. ScienceRise: Pharmaceutical Science. Available from: [Link]

-

Sesquiterpene lactone! a promising antioxidant, anticancer and moderate antinociceptive agent from Artemisia macrocephala jacquem. BMC Complementary and Alternative Medicine. Available from: [Link]

-

Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer. MDPI. Available from: [Link]

-

IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. … ResearchGate. Available from: [Link]

-

Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. Available from: [Link]

-

lines ic50 values: Topics by Science.gov. Science.gov. Available from: [Link]

-

Torilin Inhibits Inflammation by Limiting TAK1-Mediated MAP Kinase and NF-κB Activation. Hindawi. Available from: [Link]

-

A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation. PubMed Central. Available from: [Link]

-

Antiproliferative activity of compounds 1-12 against a panel of cancer... ResearchGate. Available from: [Link]

-

Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. PubMed. Available from: [Link]

-

Sesquiterpene Lactones as Promising Candidates for Cancer Therapy: Focus on Pancreatic Cancer. MDPI. Available from: [Link]

-

Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. PubMed Central. Available from: [Link]

-

Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. PubMed Central. Available from: [Link]

-

Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition?. Preprints.org. Available from: [Link]

-

Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PubMed Central. Available from: [Link]

-

In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PubMed Central. Available from: [Link]

-

Marked antitumor activity of a new potent acronycine derivative in orthotopic models of human solid tumors. PubMed. Available from: [Link]

-

A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. Available from: [Link]

-

Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. Available from: [Link]

-

Targeting neuropilin-1 in human leukemia and lymphoma. PubMed Central. Available from: [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PubMed Central. Available from: [Link]

-

An Electrophilic Deguelin Analogue Inhibits STAT3 Signaling in H-Ras-Transformed Human Mammary Epithelial Cells: The Cysteine 259 Residue as a Potential Target. National Institutes of Health. Available from: [Link]

-

Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. PubMed Central. Available from: [Link]

-

In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. MDPI. Available from: [Link]

-

Novel non-KRAS G12C inhibitors in solid tumors. VJOncology. Available from: [Link]

-

Parthenolide: pioneering new frontiers in hematological malignancies. Frontiers in Pharmacology. Available from: [Link]

-

Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PLOS One. Available from: [Link]

-

The tumor proteasome as a novel target for gold(III) complexes: implications for breast cancer therapy. PubMed Central. Available from: [Link]

-

Biochemical and Molecular Investigation of In Vitro Antioxidant and Anticancer Activity Spectrum of Crude Extracts of Willow Leaves Salix safsaf. PubMed Central. Available from: [Link]

-

In Vitro and In Vivo Studies of Anti-Lung Cancer Activity of Artemesia judaica L. Crude Extract Combined with LC-MS/MS Metabolic Profiling, Docking Simulation and HPLC-DAD Quantification. MDPI. Available from: [Link]

-

Evaluation of the Anticancer Activity of Medicinal Plants Predominantly Accumulating Ellagic Acid Compounds. MDPI. Available from: [Link]

-

Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds. PubMed. Available from: [Link]

-

Vinorelbine induces apoptosis and caspase-3 (CPP32) expression in leukemia and lymphoma cells: a comparison with vincristine. PubMed. Available from: [Link]

-

Anticancer Activity of Novel Plant Extracts and Compounds from Adenosma bracteosum (Bonati) in Human Lung and Liver Cancer Cells. MDPI. Available from: [Link]

-

P19 a Parthenin Analog Induces Cell Lineage Dependent Apoptotic and Immunomodulatory Signaling in Acute Lymphoid Leukemia Cells. National Institutes of Health. Available from: [Link]

-

Taraxacum officinale L. in leukemia and lymphoma: current knowledge and prospects for horticulture. PubMed. Available from: [Link]

-

Lead Phytochemicals for Anticancer Drug Development. PubMed Central. Available from: [Link]

-

Cell cycle arrest and apoptosis induction by methanolic leaves extracts of four Annonaceae plants. PubMed Central. Available from: [Link]

-

Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. MDPI. Available from: [Link]

Sources

- 1. Effect of sesquiterpene lactone coronopilin on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of sesquiterpene lactone coronopilin on leukaemia cell population growth, cell type‐specific induction of apoptosis and mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple anticancer effects of damsin and coronopilin isolated from Ambrosia arborescens on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Electrophilic Deguelin Analogue Inhibits STAT3 Signaling in H-Ras-Transformed Human Mammary Epithelial Cells: The Cysteine 259 Residue as a Potential Target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biochemical and Molecular Investigation of In Vitro Antioxidant and Anticancer Activity Spectrum of Crude Extracts of Willow Leaves Salix safsaf - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Coronopilin: A Targeted Approach to Cancer Therapy - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coronopilin, a naturally occurring sesquiterpene lactone, has emerged as a promising candidate in the landscape of targeted cancer therapeutics. This guide provides a comprehensive analysis of Coronopilin's efficacy across various cancer cell lines, delving into its molecular mechanisms of action. Our synthesis of available preclinical data highlights Coronopilin's potent anti-proliferative and pro-apoptotic effects, primarily mediated through the inhibition of the NF-κB and STAT3 signaling pathways. This document serves as a technical resource for researchers and drug development professionals, offering insights into the cancer types most susceptible to Coronopilin and the experimental methodologies to validate its activity.

Introduction to Coronopilin: A Sesquiterpene Lactone with Anticancer Potential

Coronopilin is a member of the sesquiterpene lactone family, a class of natural products known for their diverse biological activities.[1] Extracted from plants of the Ambrosia genus, Coronopilin has garnered significant interest for its potential as an anticancer agent.[2] Its cytotoxic effects against cancer cells, coupled with a complex mechanism of action, position it as a molecule of interest for further investigation and development.

Efficacy of Coronopilin Across Cancer Cell Lines: A Data-Driven Analysis

While comprehensive screening of Coronopilin across a wide panel of cancer cell lines, such as the NCI-60, is not extensively documented in publicly available literature, existing studies provide crucial insights into its selective efficacy.

A key study demonstrated that Coronopilin inhibits cell proliferation and DNA biosynthesis in Caco-2 human colorectal adenocarcinoma cells .[2] Although specific IC50 values for Coronopilin are not widely reported, comparative studies with related sesquiterpene lactones suggest that its efficacy is likely within the micromolar range in sensitive cell lines. For instance, the related compound Coriloxin exhibited IC50 values of 137.04 µM in A549 lung cancer cells and 48.72 µM in CL1-5 lung cancer cells.[3] Another related sesquiterpene lactone, Parthenolide, showed potent activity against the GLC-82 non-small cell lung cancer cell line with an IC50 value of 6.07 ± 0.45 μM.[4]

Based on the known mechanisms of action for Coronopilin and related compounds, which involve the inhibition of key inflammatory and survival pathways, it is hypothesized that cancer cell lines with constitutive activation of the NF-κB and/or STAT3 signaling pathways would be most sensitive to Coronopilin. These include, but are not limited to, certain types of:

-

Colon Cancer: As evidenced by its activity in Caco-2 cells.[2]

-

Breast Cancer: Many breast cancer subtypes exhibit aberrant NF-κB and STAT3 signaling.

-

Lung Cancer: Particularly non-small cell lung cancer (NSCLC), where these pathways are often dysregulated.[3][4]

-

Leukemia and Lymphoma: Hematological malignancies frequently rely on STAT3 signaling for survival.

-

Melanoma: Where NF-κB and STAT3 play roles in proliferation and metastasis.

Further extensive screening is warranted to definitively identify the full spectrum of cancer cell lines most responsive to Coronopilin.

Molecular Mechanism of Action: Targeting Key Oncogenic Pathways

Coronopilin exerts its anticancer effects by modulating critical signaling pathways that are frequently dysregulated in cancer: the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[5] Coronopilin has been shown to interfere with this pathway.[2] The canonical NF-κB activation cascade involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα), which allows the p65/p50 heterodimer to translocate to the nucleus and activate the transcription of target genes.[5][6]

Coronopilin's inhibitory action is believed to occur through the prevention of IκBα phosphorylation and degradation, thereby sequestering the active NF-κB complex in the cytoplasm and preventing the nuclear translocation of the p65 subunit.[7][8][9] This leads to the downregulation of NF-κB target genes that promote cancer cell survival and proliferation, such as Bcl-2 and Cyclin D1.

Figure 1: Proposed mechanism of Coronopilin-mediated inhibition of the NF-κB signaling pathway.

Inhibition of the STAT3 Signaling Pathway

STAT3 is a transcription factor that plays a pivotal role in cell growth, differentiation, and survival.[10] Its persistent activation is observed in a wide range of human cancers and is often associated with poor prognosis.[10] Coronopilin has been demonstrated to inhibit the STAT3 pathway.[2]

The activation of STAT3 typically involves phosphorylation at the tyrosine 705 residue (Tyr705) by upstream kinases, such as Janus kinases (JAKs).[10] This phosphorylation event leads to the dimerization of STAT3, its translocation to the nucleus, and subsequent binding to the promoters of target genes. Key downstream targets of STAT3 that promote cancer progression include the anti-apoptotic protein Bcl-2, the cell cycle regulator Cyclin D1, and the inhibitor of apoptosis protein Survivin.[11][12][13][14]

Coronopilin's inhibitory effect on the STAT3 pathway is likely due to the prevention of STAT3 phosphorylation at Tyr705. By blocking this critical activation step, Coronopilin effectively shuts down the downstream signaling cascade, leading to decreased expression of pro-survival and pro-proliferative genes.

Figure 2: Proposed mechanism of Coronopilin-mediated inhibition of the STAT3 signaling pathway.

Experimental Protocols for Assessing Coronopilin's Efficacy

To rigorously evaluate the anticancer effects of Coronopilin in various cancer cell lines, a series of well-established in vitro assays are recommended.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of Coronopilin and for calculating its IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Coronopilin (e.g., ranging from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Pathway Inhibition

This technique is crucial for confirming the molecular mechanism of action of Coronopilin by assessing the phosphorylation status and expression levels of key proteins in the NF-κB and STAT3 pathways.

Protocol:

-

Cell Lysis: Treat cancer cells with Coronopilin at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against p-STAT3 (Tyr705), STAT3, p-IκBα, IκBα, p65, Bcl-2, Cyclin D1, Survivin, and a loading control (e.g., β-actin or GAPDH).

-